

# Application Notes and Protocols: Ring Expansion Reactions of Cyclobutanone to Cyclopentanones

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## Compound of Interest

Compound Name: Cyclobutanone

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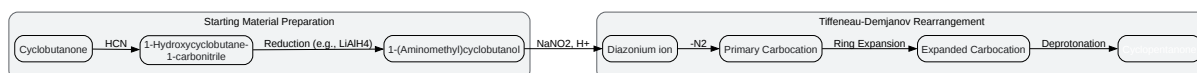
These application notes provide a detailed overview of key synthetic strategies for the one-carbon ring expansion of **cyclobutanones** to cyclopentanones. This transformation is a valuable tool in organic synthesis, enabling access to functionalized five-membered rings, which are prevalent structural motifs in numerous natural products and pharmaceutical agents. This document covers several prominent methods, including the Tiffeneau-Demjanov rearrangement, diazomethane-mediated ring expansion, photochemical methods, and free radical-mediated approaches. For each method, a general description, reaction mechanism, a summary of quantitative data, and a detailed experimental protocol for a representative reaction are provided.

## Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a reliable method for the ring expansion of cycloalkanones. The reaction proceeds through the diazotization of a 1-aminomethylcycloalkanol, which is typically prepared from the corresponding **cyclobutanone**. The subsequent rearrangement is driven by the expulsion of nitrogen gas and the formation of a more stable carbocation, leading to the ring-expanded cyclopentanone.<sup>[1][2]</sup>

## Reaction Mechanism

The mechanism involves the formation of a diazonium salt from the primary amine upon treatment with nitrous acid. This is followed by the loss of dinitrogen to generate a primary carbocation. A 1,2-alkyl shift from the cyclobutane ring to the carbocationic center results in the formation of a more stable tertiary carbocation, which is subsequently captured by water to form a hemiaminal that collapses to the final cyclopentanone product.[3][4]



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Caption: General workflow and mechanism of the Tiffeneau-Demjanov rearrangement.

## Quantitative Data

The yields of the Tiffeneau-Demjanov rearrangement are generally moderate to good, but can be influenced by the substrate structure and reaction conditions.

Starting Material	Product	Yield (%)	Reference
1-(Aminomethyl)cyclobutanol	Cyclopentanone	65-75	[1]
1-(Aminomethyl)-2-phenylcyclobutanol	2-Phenylcyclopentanone	60	[1]
1-(Aminomethyl)-3-methylcyclobutanol	3-Methylcyclopentanone	70	[2]

## Experimental Protocol: Synthesis of Cyclopentanone from 1-(Aminomethyl)cyclobutanol

## Materials:

- 1-(Aminomethyl)cyclobutanol (1.0 g, 9.9 mmol)
- Sodium nitrite ( $\text{NaNO}_2$ ) (0.75 g, 10.9 mmol)
- Hydrochloric acid (2 M)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath

## Procedure:

- Dissolve 1-(aminomethyl)cyclobutanol in 20 mL of water in a 100 mL round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add 6 mL of 2 M hydrochloric acid to the solution while maintaining the temperature below 5 °C.
- Prepare a solution of sodium nitrite in 5 mL of water and add it dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Extract the reaction mixture with diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

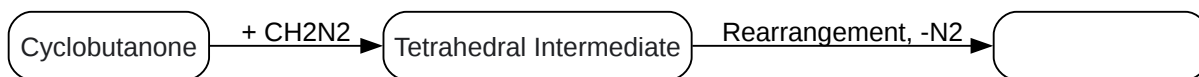
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography to afford cyclopentanone.

## Diazomethane-Mediated Ring Expansion

The reaction of **cyclobutanones** with diazomethane provides a direct method for their conversion to cyclopentanones. This reaction, often referred to as the Büchner-Curtius-Schlotterbeck reaction, involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement and loss of nitrogen gas.[5]

### Reaction Mechanism

Diazomethane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the **cyclobutanone** to form a tetrahedral intermediate. This intermediate then collapses, with concomitant migration of one of the adjacent carbon atoms of the cyclobutane ring and expulsion of dinitrogen, leading to the formation of the ring-expanded cyclopentanone.[5]



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Caption: Mechanism of diazomethane-mediated ring expansion of **cyclobutanone**.

### Quantitative Data

The yields for the diazomethane ring expansion can vary depending on the substrate and the reaction conditions, including the presence of catalysts.

Starting Material	Reagent	Product	Yield (%)	Reference
Cyclobutanone	CH <sub>2</sub> N <sub>2</sub>	Cyclopentanone	70-80	[5]
2-Phenylcyclobutanone	CH <sub>2</sub> N <sub>2</sub>	2-Phenylcyclopentanone	65	[1]
3,3-Dimethylcyclobutanone	CH <sub>2</sub> N <sub>2</sub>	3,3-Dimethylcyclopentanone	75	[5]

## Experimental Protocol: Synthesis of 2-Phenylcyclopentanone from 2-Phenylcyclobutanone

Safety Note: Diazomethane is toxic and potentially explosive. This procedure should only be performed in a well-ventilated fume hood by trained personnel using appropriate safety precautions, including a blast shield. Diazomethane should be generated in situ from a suitable precursor like Diazald®.

### Materials:

- 2-Phenyl**cyclobutanone** (1.46 g, 10 mmol)
- Ethereal solution of diazomethane (approx. 0.4 M, freshly prepared)
- Diethyl ether
- Ice bath

### Procedure:

- Dissolve 2-phenyl**cyclobutanone** in 50 mL of diethyl ether in a 250 mL flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
- Cool the solution to 0 °C in an ice-salt bath.

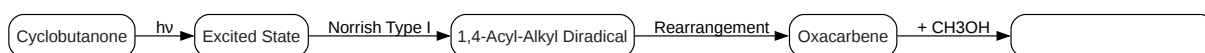
- Slowly add the ethereal solution of diazomethane dropwise from the dropping funnel to the stirred solution of the ketone. The addition should be continued until a faint yellow color of diazomethane persists and nitrogen evolution ceases.
- Allow the reaction mixture to stir at 0 °C for an additional hour after the addition is complete.
- Carefully quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
- Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylcyclopentanone.

## Photochemical Ring Expansion

The photochemical irradiation of **cyclobutanones** in the presence of a nucleophilic solvent, such as methanol, can lead to the formation of ring-expanded products, typically 2-alkoxytetrahydrofurans. This reaction proceeds via a Norrish Type I cleavage to form a diradical intermediate, which can then rearrange to an oxacarbene that is trapped by the solvent.

## Reaction Mechanism

Upon UV irradiation, the **cyclobutanone** undergoes  $\alpha$ -cleavage (Norrish Type I) to form a 1,4-acyl-alkyl diradical. This diradical can then undergo intramolecular rearrangement to form a cyclic oxacarbene. In the presence of a nucleophilic solvent like methanol, the oxacarbene is trapped to yield the 2-methoxytetrahydrofuran product.



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Caption: Mechanism of photochemical ring expansion of **cyclobutanone**.

## Quantitative Data

The efficiency of photochemical ring expansions can be influenced by the wavelength of light, the solvent, and the structure of the **cyclobutanone**.

Starting Material	Product	Yield (%)	Reference
Cyclobutanone	2-Methoxytetrahydrofuran	45-55	[6]
3,3-Dimethylcyclobutanone	2-Methoxy-4,4-dimethyltetrahydrofuran	60	
2,2,4,4-Tetramethylcyclobutanone	2-Methoxy-3,3,5,5-tetramethyltetrahydrofuran	70	[6]

## Experimental Protocol: Synthesis of 2-Methoxytetrahydrofuran from Cyclobutanone

Materials:

- **Cyclobutanone** (1.0 g, 14.3 mmol)
- Anhydrous methanol (100 mL)
- Quartz photoreactor
- Medium-pressure mercury lamp (e.g., 450 W Hanovia)
- Nitrogen gas

Procedure:

- Place a solution of **cyclobutanone** in anhydrous methanol in a quartz photoreactor.

- Purge the solution with dry nitrogen gas for 30 minutes to remove any dissolved oxygen.
- Irradiate the solution with a medium-pressure mercury lamp while maintaining a gentle nitrogen stream. The reaction progress can be monitored by GC-MS.
- Continue the irradiation until the starting material is consumed (typically 12-24 hours).
- After the reaction is complete, remove the solvent under reduced pressure.
- Purify the resulting oil by distillation or column chromatography on silica gel to obtain 2-methoxytetrahydrofuran.

## Free Radical-Mediated Ring Expansion

Free radical-mediated ring expansions of **cyclobutanones** offer an alternative approach to cyclopentanone synthesis. These reactions typically involve the generation of a radical on a side chain attached to the **cyclobutanone** ring. This radical can then add to the carbonyl group, followed by a  $\beta$ -scission of the resulting alkoxy radical to afford the ring-expanded product.<sup>[7]</sup>

### Reaction Mechanism

The reaction is initiated by the formation of a radical on the side chain (e.g., from a bromoalkyl group using a radical initiator like AIBN and a reducing agent like Bu<sub>3</sub>SnH). This radical undergoes an intramolecular cyclization onto the carbonyl oxygen to form a five-membered alkoxy radical intermediate. Subsequent  $\beta$ -scission of the cyclobutane ring relieves ring strain and generates a new carbon-centered radical, which is then quenched to give the cyclopentanone product.<sup>[7][8]</sup>



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Caption: Mechanism of free radical-mediated ring expansion.

## Quantitative Data



Yields for free radical ring expansions are often good, and the reaction can tolerate a variety of functional groups.

Starting Material	Product	Yield (%)	Reference
2-(2-Bromoethyl)cyclobutanone	Bicyclo[3.3.0]octan-2-one	68	[7]
2-(3-Bromopropyl)cyclobutanone	Bicyclo[4.3.0]nonan-2-one	75	[7]
2-(Bromomethyl)-2-methylcyclobutanone	2-Methylcyclopentanone	60	[8]

## Experimental Protocol: Synthesis of Bicyclo[3.3.0]octan-2-one from 2-(2-Bromoethyl)cyclobutanone

Materials:

- 2-(2-Bromoethyl)cyclobutanone (0.5 g, 2.6 mmol)
- Tributyltin hydride (Bu<sub>3</sub>SnH) (0.91 g, 3.1 mmol)
- Azobisisobutyronitrile (AIBN) (catalytic amount, ~10 mg)
- Anhydrous benzene or toluene (50 mL)
- Nitrogen gas

Procedure:

- To a solution of 2-(2-bromoethyl)cyclobutanone in refluxing anhydrous benzene under a nitrogen atmosphere, add a solution of tributyltin hydride and a catalytic amount of AIBN in anhydrous benzene dropwise over a period of 2 hours.
- Continue refluxing the mixture for an additional 4 hours after the addition is complete.

- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to remove the tin byproducts and isolate the desired bicyclo[3.3.0]octan-2-one. A common workup to remove tin residues involves partitioning the crude mixture between acetonitrile and hexane, followed by chromatography.

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